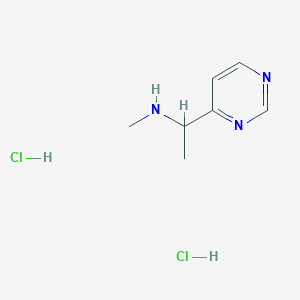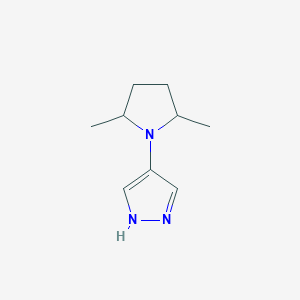
N-Methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride
Descripción general
Descripción
“N-Methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride” is a chemical compound with the empirical formula C7H13Cl2N3 . It is a solid substance and is used in early discovery research .
Molecular Structure Analysis
The molecular structure of “N-Methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride” can be represented by the SMILES stringCNC(C)C1=CC=NC=N1.[H]Cl.[H]Cl . This indicates that the molecule consists of a pyrimidine ring attached to an ethanamine group with a methyl group attached to the nitrogen atom. Two chloride ions are also associated with the molecule . Physical And Chemical Properties Analysis
“N-Methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride” is a solid substance . Its molecular weight is 210.10 . The compound’s InChI key isKOPRNKZXUDJJKZ-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
DNA Interaction and Cytotoxicity Studies
N-Methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride has been utilized in the study of DNA binding and nuclease activity. For instance, Cu(II) complexes of tridentate ligands, including derivatives of N-Methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride, have shown effective DNA binding propensity and induced minor structural changes in calf thymus DNA. These complexes also demonstrated low toxicity for different cancer cell lines, indicating potential applications in the field of bioinorganic chemistry and cytotoxicity studies (Kumar et al., 2012).
Synthesis of Heteroaryl Ethanamines
The compound has been used in synthesizing a series of heteroaryl ethanamines. A study explored the synthesis of (S)-1-(pyrimidin-4-yl)ethanamines through cyclization of (S)-N-Boc-alanine-derived ynone with N,N-1,3-dinucleophiles, followed by acidolytic removal of the Boc group. This research contributes to the development of novel organic compounds and the exploration of their potential applications in various fields, including medicinal chemistry (Švete et al., 2015).
Anticancer Activity Studies
N-Methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride has been used in the synthesis of compounds with promising anticancer activity. For example, a study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showed marked inhibition against various human cancer cell lines, including colon, lung adenocarcinoma, and gastric cancer. These findings suggest the potential of derivatives of N-Methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride in developing new anticancer drugs (Huang et al., 2020).
Safety And Hazards
“N-Methyl-1-(pyrimidin-4-yl)ethanamine dihydrochloride” is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It has the hazard statements H302 and H315, indicating that it is harmful if swallowed and causes skin irritation . It also has the hazard statement H319, indicating that it causes serious eye damage .
Propiedades
IUPAC Name |
N-methyl-1-pyrimidin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6(8-2)7-3-4-9-5-10-7;;/h3-6,8H,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPRNKZXUDJJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)NC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(4-pyrimidinyl)ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine hydrochloride](/img/structure/B1423319.png)



![{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1423325.png)



![4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423332.png)

![4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide](/img/structure/B1423337.png)
![Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1423338.png)